molecular formula C11H20Cl3N3 B2650332 1-(Pyridin-4-ylmethyl)piperidin-4-aminetrihydrochloride CAS No. 882562-68-7

1-(Pyridin-4-ylmethyl)piperidin-4-aminetrihydrochloride

Cat. No.: B2650332
CAS No.: 882562-68-7
M. Wt: 300.65
InChI Key: GWSPFGUFJIFHRI-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)piperidin-4-aminetrihydrochloride is a chemical compound with the molecular formula C11H18ClN3 and a molecular weight of 227.74 g/mol . This compound is characterized by the presence of a pyridine ring attached to a piperidine ring, which is further substituted with an amino group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-4-ylmethyl)piperidin-4-aminetrihydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to obtain the trihydrochloride salt . The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-ylmethyl)piperidin-4-aminetrihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

1-(Pyridin-4-ylmethyl)piperidin-4-aminetrihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)piperidin-4-aminetrihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-3-ylmethyl)piperidin-4-aminetrihydrochloride
  • 1-(Pyridin-2-ylmethyl)piperidin-4-aminetrihydrochloride
  • 1-(Pyridin-4-ylmethyl)piperidin-3-aminetrihydrochloride

Uniqueness

1-(Pyridin-4-ylmethyl)piperidin-4-aminetrihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and drug discovery .

Properties

IUPAC Name

1-(pyridin-4-ylmethyl)piperidin-4-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.3ClH/c12-11-3-7-14(8-4-11)9-10-1-5-13-6-2-10;;;/h1-2,5-6,11H,3-4,7-9,12H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSPFGUFJIFHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=NC=C2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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